molecular formula C8H14N2O B567589 6,9-Diazaspiro[4.5]decan-7-one CAS No. 1246396-45-1

6,9-Diazaspiro[4.5]decan-7-one

Cat. No. B567589
M. Wt: 154.213
InChI Key: VFJZRCKRTHTEAR-UHFFFAOYSA-N
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Description

6,9-Diazaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The InChI code for 6,9-Diazaspiro[4.5]decan-7-one is 1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) .


Physical And Chemical Properties Analysis

6,9-Diazaspiro[4.5]decan-7-one is a powder that is stored at room temperature . Its molecular weight is 154.21 .

Scientific Research Applications

T-Type Calcium Channel Antagonists

  • Research indicates that certain derivatives of 6,9-Diazaspiro[4.5]decan-7-one can function as potent T-type calcium channel inhibitors. These compounds have been designed to approximate a 5-feature T-type pharmacophore model, displaying modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

  • A novel complex crystal structure of PHD2 enzyme was discovered with a 6,9-Diazaspiro[4.5]decan-7-one analogue. This discovery has led to further structure-activity relationship (SAR) studies, resulting in compounds with high potency and good oral pharmacokinetic profiles in mice (Deng et al., 2013).

Antihypertensive Agents

  • Some derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been prepared and screened as potential antihypertensive agents. These studies involved the examination of different compounds in rats and dogs, revealing their alpha-adrenergic blocking properties (Caroon et al., 1981).

Synthesis Techniques

  • The synthesis process of 6,9-Diazaspiro[4.5]decan-7-one derivatives has been explored, including the methods for creating azaspiro[4.5]decane systems through oxidative cyclization (Martin‐Lopez & Bermejo, 1998).

Anticonvulsant Profiles

  • Various derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and tested for their anticonvulsant potential. Some of these compounds demonstrated significant efficacy in various anticonvulsant screens, suggesting their potential in treating convulsive disorders (Aboul-Enein et al., 2014).

Antimicrobial Activities

  • A series of derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and screened for antimicrobial activities against clinically isolated microorganisms, showing potential as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

TYK2/JAK1 Inhibitors

  • 6,9-Diazaspiro[4.5]decan-7-one derivatives have been identified as selective TYK2/JAK1 inhibitors, showing potential for treating inflammatory bowel disease. These compounds have demonstrated excellent metabolic stability and anti-inflammatory efficacy in experimental models (Yang et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The design of 6,9-Diazaspiro[4.5]decan-7-one derivatives as potential chitin synthase inhibitors and their selective antifungal activities indicate promising future directions . Additionally, the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors suggests potential therapeutic applications .

properties

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZRCKRTHTEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decan-7-one

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